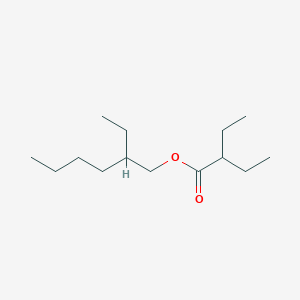
2-Ethylhexyl 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 2-ethylbutanoate is an ester compound characterized by its pleasant odor and is commonly used in various industrial applications. This compound is synthesized through the reaction of 2-ethylhexanol and 2-ethylbutanoic acid, resulting in a molecule that is widely used in the production of fragrances, flavors, and other chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-ethylhexyl 2-ethylbutanoate involves the esterification of 2-ethylhexanol with 2-ethylbutanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
2-Ethylhexanol+2-Ethylbutanoic acid→2-Ethylhexyl 2-ethylbutanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of continuous distillation helps in the separation and purification of the ester from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl 2-ethylbutanoate, like other esters, can undergo several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products Formed:
Hydrolysis: 2-Ethylhexanol and 2-ethylbutanoic acid.
Reduction: 2-Ethylhexanol.
Transesterification: A new ester and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 2-ethylbutanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-ethylhexyl 2-ethylbutanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme, resulting in the formation of the corresponding alcohol and carboxylic acid . This reaction is crucial in various biological processes and industrial applications where ester hydrolysis is required .
Vergleich Mit ähnlichen Verbindungen
- Ethyl acetate
- Methyl butanoate
- Isopropyl butyrate
- Ethyl propionate
Comparison: 2-Ethylhexyl 2-ethylbutanoate is unique due to its branched alkyl groups, which impart distinct physical and chemical properties compared to linear esters like ethyl acetate. The branched structure often results in lower boiling points and different solubility characteristics, making it suitable for specific applications where other esters may not be as effective .
Eigenschaften
CAS-Nummer |
91933-27-6 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2-ethylhexyl 2-ethylbutanoate |
InChI |
InChI=1S/C14H28O2/c1-5-9-10-12(6-2)11-16-14(15)13(7-3)8-4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
DBPUTUKGANWYOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14371605.png)

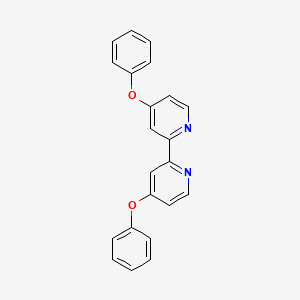
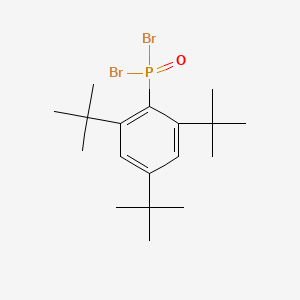
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
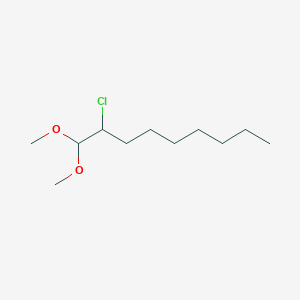

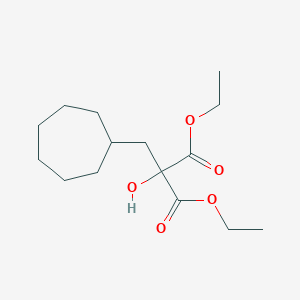

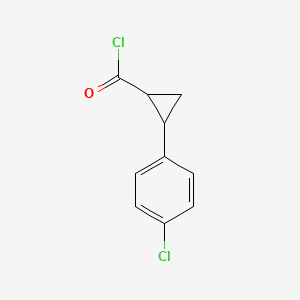
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)
